![molecular formula C26H54NO6P B1259722 1-(11Z-octadecenyl)-sn-glycero-3-phosphocholine](/img/structure/B1259722.png)
1-(11Z-octadecenyl)-sn-glycero-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(11Z)-octadecenyl]-sn-glycero-3-phosphocholine is a 1-alkyl-sn-glycero-3-phosphocholine in which the alkyl group is specified as (11Z)-octadecenyl. It has a role as a human xenobiotic metabolite. It is a lysophosphatidylcholine O-18:1 and a 1-alkyl-sn-glycero-3-phosphocholine.
Scientific Research Applications
Lipid-Linked Desaturation Studies
1-(11Z-octadecenyl)-sn-glycero-3-phosphocholine and its analogs have been used in lipid-linked desaturation studies. In a research conducted by Sperling and Heinz (1993), ether-analogous substrates, including 1-O-(9-cis-octadecenyl)-sn-glycero-3-phosphocholine, were synthesized and employed for in-vitro desaturation studies with plant microsomal membranes. These studies demonstrate the desaturation of oleoyl groups to linoleoyl residues and confirm that plants introduce second and further double bonds into lipid-linked acyl groups (Sperling & Heinz, 1993).
Synthesis for Biochemical Studies
Compounds like 1-(1-hexadecenyl)- and 1-(1-octadecenyl)-2-acetyl-sn-glycero-3-phosphocholines, related to 1-(11Z-octadecenyl)-sn-glycero-3-phosphocholine, were synthesized for biochemical studies. This synthesis process involved hydrolysis and acetylation of lysophosphatidal-cholines (G. Kiu, Serebrennikova Ga, & Evstigneeva Rp, 1987).
Studies on Membrane Ion Channels
Edelfosine, a compound related to 1-(11Z-octadecenyl)-sn-glycero-3-phosphocholine, has been studied for its interaction with plasma membrane ion channels. This research provides insight into the interaction of similar phospholipids with membrane components and their potential effects on cellular functions (Potier et al., 2011).
Phospholipid Bilayer Studies
Research involving isomers of cis-octadecenoic acid, including studies on 1,2-dioctadecenoyl-sn-glycero-3-phosphorylcholine, has provided valuable information on the packing and motion of hydrocarbon chains in phospholipid bilayers. This kind of research is crucial for understanding membrane dynamics and properties (Barton & Gunstone, 1975).
Biochemical Synthesis Studies
Another significant application is in the synthesis of specific phospholipids for biochemical studies, such as the creation of diacylglycerophosphocholine hydroperoxide through lipoxygenase and lipase (Baba et al., 1990).
properties
Product Name |
1-(11Z-octadecenyl)-sn-glycero-3-phosphocholine |
---|---|
Molecular Formula |
C26H54NO6P |
Molecular Weight |
507.7 g/mol |
IUPAC Name |
[(2R)-2-hydroxy-3-[(Z)-octadec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C26H54NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-31-24-26(28)25-33-34(29,30)32-23-21-27(2,3)4/h10-11,26,28H,5-9,12-25H2,1-4H3/b11-10-/t26-/m1/s1 |
InChI Key |
HEEMBWYZIJABCR-ZXAYODBVSA-N |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.